An In-depth Technical Guide to N-(3,5-dichlorophenyl)prop-2-enamide: Synthesis, Characterization, and Properties
An In-depth Technical Guide to N-(3,5-dichlorophenyl)prop-2-enamide: Synthesis, Characterization, and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3,5-dichlorophenyl)prop-2-enamide is a chemical compound of interest in organic synthesis and potentially in the development of novel bioactive molecules. Its structure, featuring a dichlorinated phenyl ring attached to a propenamide moiety, makes it a member of the acrylamide family, a class of compounds known for a wide range of industrial and research applications. The presence of the chlorine atoms on the aromatic ring can significantly influence the molecule's electronic properties, reactivity, and biological activity.
This technical guide provides a comprehensive overview of N-(3,5-dichlorophenyl)prop-2-enamide, including its chemical formula, molecular weight, a detailed experimental protocol for its synthesis, and an in-depth discussion of its spectroscopic characterization.
Physicochemical Properties
The key physicochemical properties of N-(3,5-dichlorophenyl)prop-2-enamide are summarized in the table below. These values are calculated based on its chemical structure and are essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Source |
| Chemical Formula | C₉H₇Cl₂NO | Calculated |
| Molecular Weight | 216.07 g/mol | Calculated |
| Monoisotopic Mass | 214.99046 Da | [1] |
| Appearance | Predicted to be a solid at room temperature | Inferred from related compounds |
| Solubility | Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. | Inferred from related compounds |
Synthesis of N-(3,5-dichlorophenyl)prop-2-enamide
The synthesis of N-(3,5-dichlorophenyl)prop-2-enamide is typically achieved through the acylation of 3,5-dichloroaniline with acryloyl chloride. This is a standard nucleophilic acyl substitution reaction where the amino group of the aniline attacks the electrophilic carbonyl carbon of the acid chloride.
Chemical Structure
Caption: Chemical structure of N-(3,5-dichlorophenyl)prop-2-enamide.
Synthesis Workflow
Caption: Workflow for the synthesis of N-(3,5-dichlorophenyl)prop-2-enamide.
Experimental Protocol
Materials:
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3,5-Dichloroaniline (C₆H₅Cl₂N)[2]
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Acryloyl chloride (C₃H₃ClO)
-
Triethylamine (TEA) or other suitable non-nucleophilic base
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Anhydrous dichloromethane (DCM) as the solvent
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1M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dichloroaniline (1.0 equivalent) and triethylamine (1.1-1.2 equivalents) in anhydrous dichloromethane. The use of an inert atmosphere is recommended to prevent the reaction of acryloyl chloride with atmospheric moisture.
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Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and to minimize potential side reactions.
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Addition of Acryloyl Chloride: Add acryloyl chloride (1.0-1.1 equivalents) dropwise to the stirred solution. The slow addition helps to maintain the low temperature and ensures a controlled reaction.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
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Wash the organic layer sequentially with 1M HCl to remove excess triethylamine, saturated NaHCO₃ solution to neutralize any remaining acid, and brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure N-(3,5-dichlorophenyl)prop-2-enamide.
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Spectroscopic Characterization
The identity and purity of the synthesized N-(3,5-dichlorophenyl)prop-2-enamide can be confirmed using various spectroscopic techniques. The expected spectral data, based on the analysis of analogous compounds, are detailed below.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and amide protons.
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Aromatic Protons: The dichlorinated phenyl ring will exhibit two types of protons. The proton at the 4-position (para to the nitrogen) will appear as a triplet, and the two protons at the 2 and 6-positions (ortho to the nitrogen) will appear as a doublet. The chemical shifts for these protons are expected in the range of δ 7.0-7.5 ppm.
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Vinylic Protons: The three protons of the acryloyl group will show a characteristic pattern. The proton on the carbon adjacent to the carbonyl group will likely be a doublet of doublets, while the two terminal vinylic protons will also be doublets of doublets, with chemical shifts typically between δ 5.5 and 6.5 ppm.
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Amide Proton: The N-H proton will appear as a singlet or a broad singlet, typically in the range of δ 8.0-9.0 ppm. Its chemical shift can be concentration-dependent and may be exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
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Carbonyl Carbon: The amide carbonyl carbon is expected to have a chemical shift in the range of δ 165-170 ppm.
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Aromatic Carbons: The six carbons of the dichlorophenyl ring will show distinct signals in the aromatic region (δ 120-140 ppm). The carbons bearing the chlorine atoms will have their chemical shifts influenced by the halogen's electronegativity.
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Vinylic Carbons: The two vinylic carbons will have chemical shifts in the range of δ 125-135 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.
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N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.[3][4]
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C=O Stretch (Amide I band): A strong absorption band is anticipated around 1660-1680 cm⁻¹ due to the carbonyl stretching vibration.
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N-H Bend (Amide II band): An absorption band is expected in the region of 1520-1550 cm⁻¹ corresponding to the N-H bending vibration.
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C=C Stretch: A medium intensity band for the carbon-carbon double bond of the acryloyl group is expected around 1620-1640 cm⁻¹.
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C-Cl Stretch: Absorptions corresponding to the carbon-chlorine stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of N-(3,5-dichlorophenyl)prop-2-enamide (215.00 g/mol for the most abundant isotopes).
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Isotopic Pattern: Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion peak will be observed. The M⁺, [M+2]⁺, and [M+4]⁺ peaks will have a relative intensity ratio of approximately 9:6:1, which is a definitive indicator of the presence of two chlorine atoms.
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Fragmentation Pattern: Common fragmentation pathways would involve the cleavage of the amide bond, leading to fragments corresponding to the dichlorophenyl moiety and the acryloyl group.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of N-(3,5-dichlorophenyl)prop-2-enamide. The detailed experimental protocol, based on well-established amidation reactions, offers a reliable method for its preparation. The predicted spectroscopic data serves as a valuable reference for researchers to confirm the structure and purity of the synthesized compound. This information is crucial for any further investigation into the chemical and biological properties of this molecule, particularly for those in the fields of medicinal chemistry and materials science.
References
- BenchChem. A Comparative Guide to the Reaction Products of 3,5-Dichloroaniline.
-
Gowda, B. T., et al. (2006). Synthetic, infrared, 1H and 13C NMR spectral studies on N-(2/3/4-substituted phenyl)-2,4-disubstituted benzenesulphonamides. Zeitschrift für Naturforschung A, 61(10), 600-606. Available at: [Link]
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PubChemLite. N-(3,4-dichlorophenyl)prop-2-enamide. Available at: [Link]
-
PubChem. 3,5-Dichloroaniline. Available at: [Link]
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OSTI.gov. Synthetic, infrared, {sup 1}H and {sup 13}C NMR spectral studies on N-(2/3/4-substituted phenyl)-2,4-disubstituted benzenesulphonamides. Available at: [Link]
-
Gowda, B. T., et al. (2008). N-(3,5-Dichlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1243. Available at: [Link]
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Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]
Sources
- 1. PubChemLite - N-(3,4-dichlorophenyl)prop-2-enamide (C9H7Cl2NO) [pubchemlite.lcsb.uni.lu]
- 2. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthetic, infrared, {sup 1}H and {sup 13}C NMR spectral studies on N-(2/3/4-substituted phenyl)-2,4-disubstituted benzenesulphonamides, 2,4-(CH{sub 3}){sub 2}/2-CH{sub 3}-4-Cl/2,4-Cl{sub 2}C{sub 6}H{sub 3}SO{sub 2}NH(i-XC{sub 6}H{sub 4}) (i-X = H, 2-CH{sub 3}, 3-CH{sub 3}, 4-CH{sub 3}, 2-Cl, 3-Cl, 4-Cl, 4-F, 4-Br) (Journal Article) | ETDEWEB [osti.gov]
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